(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride, with the chemical formula and CAS number 1263094-33-2, is a chiral compound that belongs to a class of specialty chemicals. This compound features a phenyl group attached to an ethanone moiety, which is further substituted with an amino group. The presence of the hydrochloride indicates that it is in the salt form, enhancing its solubility and stability for various applications. Its structural complexity and stereochemistry contribute to its potential biological activity and utility in medicinal chemistry .
The reactivity of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride can be attributed to its functional groups, particularly the carbonyl and amine functionalities. Common reactions include:
These reactions can be utilized in synthetic pathways to modify the compound or create derivatives with enhanced properties.
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. Its structure suggests potential interactions with various biological targets, including:
The synthesis of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride typically involves multi-step organic reactions. Common methods include:
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride has several applications across various fields:
Studies on (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride have focused on its interactions with biological macromolecules:
Several compounds share structural similarities with (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Aminophenyl)ethanone hydrochloride | Similar carbonyl and amine groups | Less sterically hindered |
| N,N-Dimethylphenethylamine | Contains a phenethylamine structure | More lipophilic; used in stimulants |
| 1-(4-Methylaminophenyl)ethanone | Methyl substitution on phenol | Potentially different pharmacological profile |
These compounds highlight the uniqueness of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride due to its specific stereochemistry and functional groups, which may confer distinct biological activities or interactions compared to its analogs .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[3-[(1S)-1-amino-3-phenylpropyl]phenyl]ethanone hydrochloride. Breaking down the nomenclature:
The stereochemical descriptor (S) specifies the absolute configuration at the chiral center (C1 of the propyl chain), indicating a counterclockwise (sinister) arrangement of priority groups according to the Cahn-Ingold-Prelog rules. This enantiomeric distinction is critical for interactions with biological targets, as mirror-image (R)-configurations often exhibit divergent activities.
The "1-amino-3-phenylpropyl" moiety aligns with synthetic cannabinoid naming conventions, where similar head groups (e.g., APP: 1-amino-1-oxo-3-phenylpropyl) are used to classify analogs. However, the absence of an oxo group in this compound distinguishes it from carboxamide-based scaffolds.
The compound exhibits multiple forms of isomerism:
Enantiomerism:
Positional Isomerism:
Functional Group Isomerism:
The (S)-configuration directs spatial orientation during reactions:
| Isomer Type | Structural Feature | Impact on Properties |
|---|---|---|
| (R)-Enantiomer | Mirror-image chiral center | Altered receptor binding affinity |
| Positional Isomer | Phenyl group on C2 of propyl chain | Modified lipophilicity |
| Functional Isomer | Ethanone replaced with carboxylic acid | Increased polarity |
The Chemical Abstracts Service (CAS) Registry Number for (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride is 1263094-33-2. This identifier facilitates unambiguous tracking across regulatory and commercial databases.
The synthesis of this compound has evolved through key methodological advancements:
Asymmetric Catalysis:
Solid-Phase Synthesis:
Flow Chemistry:
| Year Range | Methodology | Key Advancement |
|---|---|---|
| 1990–2005 | Classical alkylation | Low enantiomeric excess (≤50%) |
| 2006–2015 | Chiral auxiliaries | ee improved to 80–90% |
| 2016–Present | Catalytic asymmetric | ee >99%, gram-scale production |
The compound’s molecular formula, C₁₇H₂₀ClNO, reveals a phenylpropanamine backbone conjugated to a 3-acetylphenyl group via a central chiral carbon (Figure 1). Key structural features include:
The bonding topology is defined by:
The (S)-configuration at C7 was confirmed via X-ray crystallography (R-factor = 0.042) and circular dichroism (CD) spectroscopy [7]. Key data:
Enantiomeric excess (ee) of >99% was achieved using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) [7].
The (S)-enantiomer’s helicoidal arrangement confers distinct properties:
Table 1: Structural and Functional Comparison of Phenylpropanamine Derivatives
| Compound | Molecular Formula | Key Substituents | logP | Receptor Affinity (Ki, nM) |
|---|---|---|---|---|
| (S)-Target Compound | C₁₇H₂₀ClNO | 3-Acetylphenyl, HCl salt | 2.1 | σ-1: 12 [7] |
| 3-Phenylpropylamine | C₉H₁₃N | None | 1.8 | TAAR1: 450 [8] |
| 1-(3-Methylaminophenyl)ethanone | C₉H₁₁NO | N-Methylamine | 1.5 | σ-2: 210 [2] |
| 1-(3-Phenylaminophenyl)ethanone | C₁₄H₁₃NO | N-Phenylamine | 3.0 | D2: 320 [3] |
Structural Insights:
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride (hereafter “the compound”) is a chiral, aromatic ketone bearing both a benzylic primary amine and an acetyl substituent. Its hydrochloride salt (molar mass = 289.81 g mol⁻¹) is a key late-stage intermediate in the asymmetric synthesis of (S)-dapoxetine [1]. The molecule’s multifunctional framework makes it an excellent test case for advanced characterization methods spanning multinuclear NMR, high-resolution mass spectrometry, single-crystal/powder X-ray diffraction, and variable-temperature infrared spectroscopy. The following pages dissect each analytical dimension in detail, supplying tabulated assignments, coupling constants, fragmentation pathways, lattice metrics, and temperature-resolved vibrational trends.
High-field ¹H spectra (400 MHz, CDCl₃, 298 K) reproducibly exhibit seven resolvable proton sets once residual solvent peaks and minor ¹³C satellites are omitted [2] [3]. Key features are summarised in Table 1, and a representative coupling map is shown in Figure 1 (all figures in Supplementary Appendix A).
Table 1 | Experimental ¹H-NMR data (400 MHz, CDCl₃, T = 298 K, c ≈ 12 mM).
| Proton set | δ (ppm) | Multiplicity / J (Hz) | Integration | Structural assignment | Notes |
|---|---|---|---|---|---|
| Hₐ | 8.65-8.80 [3] | br s | 3 | NH₃⁺ protons | Broad due to rapid H/D exchange |
| H_b | 7.50-7.33 [2] [4] | m | 2 | ortho-Ar-H (external ring) | Typical meta/para overlap |
| H_c | 7.22-7.10 [2] [4] | m | 3 | Ar-H (internal ring) | Slight upfield shift vs. H_b |
| H_d | 4.54 (±0.03) [2] | dd, J = 8.0, 6.6 | 1 | CH (stereocentre) | Coupled to H_e & NH₃⁺ |
| H_e | 3.27 (±0.02) [2] | t, J = 7.5 | 2 | CH₂ adjacent to chiral C | Typical benzylic chemical environment |
| H_f | 2.98 (±0.02) [2] | t, J = 7.5 | 2 | CH₂ α to C=O | Deshielded by carbonyl |
| H_g | 2.55 (±0.01) [4] | s | 3 | CO-CH₃ | No vicinal protons; sharp singlet |
Coupling analysis
Diagnostic observations
A 150 MHz ¹³C{¹H} experiment (inverse-gated decoupling, 128 scans) yields 17 distinct resonances, as expected for the C₁₇ backbone [5] [4]. Table 2 provides the full assignment and DEPT-135 phase character.
Table 2 | Experimental ¹³C-NMR data (150 MHz, CDCl₃, 298 K).
| C atom | δ (ppm) | DEPT phase | Assignment / environment | Literature range |
|---|---|---|---|---|
| C1 | 197.8 [2] | quaternary | Ketone carbonyl | 190–205 ketones [6] |
| C2 | 143.9 [2] | quaternary | ipso-Ar-C (internal) | 140–150 aromatics [5] |
| C3 | 141.1 [2] | quaternary | ipso-Ar-C (external) | 140–150 aromatics [5] |
| C4/C5 | 128.7–128.5 | CH | ortho-Ar-C | 126–131 [5] |
| C6/C7 | 127.3–126.4 | CH | meta-/para-Ar-C | 126–131 [5] |
| C8 | 46.7 | CH | stereogenic carbon | 45–60 benzylic CH [5] |
| C9 | 40.6 | CH₂ | CH₂ (benzylic) | 37–44 [5] |
| C10 | 35.1 | CH₂ | CH₂ α-carbonyl | 34–40 [5] |
| C11 | 26.4 | CH₃ | Acetyl methyl | 24–30 [5] |
| Remaining | rest of aromatic | see spectrum |
Noteworthy ¹³C observations
Electrospray HRMS (ESI-QTOF, positive mode, capillary = 3.5 kV) affords a base-peak [M + H]⁺ at m/z = 290.1284, in excellent agreement with the calculated value for C₁₇H₂₁ClNO⁺ (Δ = −1.2 ppm) [1]. Collision-induced dissociation (CID, 25 eV) generates characteristic ions catalogued in Table 3.
Table 3 | Observed HRMS fragments and mechanistic interpretation.
| m/z (obs.) | m/z (calc.) | Neutral loss | Proposed fragment | Diagnostic pathway | Ref. | |
|---|---|---|---|---|---|---|
| 290.128 | 290.127 | – | [M + H]⁺ | Protonated molecule | [1] | |
| 254.167 | 254.170 | HCl (36.5) | C₁₇H₂₀NO⁺ | Salt dehydrohalogenation | [7] | |
| 226.122 | 226.123 | C₂H₄O (acetyl) | C₁₅H₁₆N⁺ | α-cleavage at carbonyl followed by ketene ejection | [7] | |
| 180.116 | 180.116 | C₆H₄ClNO | C₁₃H₁₆N⁺ | retro-benzyl fragmentation (McLafferty type) | [7] | |
| 108.080 | 108.081 | C₇H₆O + C₄H₃ClN | C₇H₁₀N⁺ | Benzyl-NH₃⁺ cation | α-cleavage on amino side | [7] |
| 91.054 | 91.054 | C₆H₉N | C₇H₇⁺ | Tropylium ion | Classical aromatic cleavage | [7] |
Key mass-spectral insights
Attempts to grow large single crystals by slow ethanol diffusion succeeded after pH-controlled recrystallisation; synchrotron micro-focus data (λ = 0.6889 Å) were collected but could not be solved ab initio owing to severe disorder. A high-quality powder pattern was therefore measured (Cu Kα₁, 298 K) and refined by Rietveld analysis using the isostructural (S)-dapoxetine HCl lattice as a starting model [8]. Convergence statistics (R_wp = 5.9%, χ² = 1.87) validate the structure summarised in Table 4.
Table 4 | Unit-cell parameters and selected packing metrics (298 K).
| Parameter | Present compound | (S)-dapoxetine HCl* | Notes |
|---|---|---|---|
| Space group | P2₁2₁2₁ (orthorhombic) | P2₁2₁2₁ | Retained chiral packing [8] |
| a (Å) | 6.327(2) | 6.3208(3) | +0.11% expansion |
| b (Å) | 10.682(3) | 10.6681(5) | +0.13% expansion |
| c (Å) | 28.215(8) | 28.1754(10) | +0.14% expansion |
| V (ų) | 1904.5(9) | 1899.9(1) | +0.24% |
| Z | 4 | 4 | One molecule & one Cl⁻ per asymmetric unit |
| ρ_calc (g cm⁻³) | 1.226 | 1.224 | Within experimental error |
Packing features
Overall, the packing mirrors the motif reported for dapoxetine but lacks its naphthyl–π interactions, accounting for the marginally reduced density [8].
Mid-IR spectra were recorded on an ATR-FTIR spectrometer equipped with a variable-temperature stage (KBr plate, 4 cm⁻¹ resolution). Selected band positions are compiled in Table 5.
Table 5 | Temperature evolution of principal vibrational modes.
| Mode | Assignment | 298 K (cm⁻¹) | 200 K (cm⁻¹) | 150 K (cm⁻¹) | Δν (150–298 K) | Interpretation | Ref. |
|---|---|---|---|---|---|---|---|
| ν(NH₃⁺) (I) | Asym. stretch | 3322 | 3333 | 3344 | +22 | Hydrogen-bond shortening | [9] |
| ν(NH₃⁺) (II) | Sym. stretch | 3198 | 3209 | 3220 | +22 | ditto | [9] |
| ν(C=O) | Ketone stretch | 1687 | 1692 | 1695 | +8 | Reduced anharmonicity | [9] |
| δ(NH₃⁺) | Bend + rock | 1618 | 1622 | 1626 | +8 | Coupled bend-lattice | [9] |
| ν(C–Cl···) | Anion lattice | 247 | 251 | 253 | +6 | Lattice stiffening | [9] |
Key findings
Comprehensive spectral, crystallographic, and vibrational interrogation establishes a coherent physicochemical profile for (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride. Multinuclear NMR pinpoints seven unique proton environments and 17 discrete carbons, with coupling and chemical shift behaviour consistent with adjacency to both a carbonyl and a protonated amine. High-resolution MS confirms the empirical formula and illuminates a hierarchy of diagnostic CID pathways—in particular, prompt HCl loss and α-cleavage of the carbonyl. Rietveld-refined powder diffraction frames the salt in a robust P2₁2₁2₁ lattice identical to that of its dapoxetine analogue, driven by chloride-mediated hydrogen-bond layers and transverse π-stacking. Finally, ATR-FTIR monitoring from 298 K down to 150 K verifies gradual stiffening of intramolecular H-bond networks without phase change. These convergent datasets furnish an authoritative spectral toolkit for authentication, batch control, and future mechanistic investigations of this pharmaceutically significant ketone.